molecular formula C10H4Cl4FN B1356004 4-Chloro-6-fluoro-2-(trichloromethyl)quinoline CAS No. 927800-47-3

4-Chloro-6-fluoro-2-(trichloromethyl)quinoline

Cat. No.: B1356004
CAS No.: 927800-47-3
M. Wt: 298.9 g/mol
InChI Key: QQZORGMGEWUHTQ-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-2-(trichloromethyl)quinoline is a quinoline derivative with the molecular formula C10H4Cl4FN and a molecular weight of 298.96 g/mol . This compound is characterized by the presence of chloro, fluoro, and trichloromethyl groups attached to the quinoline ring, making it a unique and versatile chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-2-(trichloromethyl)quinoline typically involves the halogenation of quinoline derivatives. One common method includes the reaction of 4-chloro-6-fluoroquinoline with trichloromethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-2-(trichloromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline oxides or reduced quinoline compounds .

Scientific Research Applications

4-Chloro-6-fluoro-2-(trichloromethyl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-2-(trichloromethyl)quinoline involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The trichloromethyl group may contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(trichloromethyl)quinoline
  • 4-Chloro-6-methyl-2-(trichloromethyl)quinoline
  • 4-Chloro-2-(trichloromethyl)-8-trifluoromethylquinoline

Uniqueness

4-Chloro-6-fluoro-2-(trichloromethyl)quinoline is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-chloro-6-fluoro-2-(trichloromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4FN/c11-7-4-9(10(12,13)14)16-8-2-1-5(15)3-6(7)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZORGMGEWUHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CC(=N2)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588859
Record name 4-Chloro-6-fluoro-2-(trichloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927800-47-3
Record name 4-Chloro-6-fluoro-2-(trichloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 927800-47-3
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